5-(Benzyloxy)nicotinaldehyde

Übersicht

Beschreibung

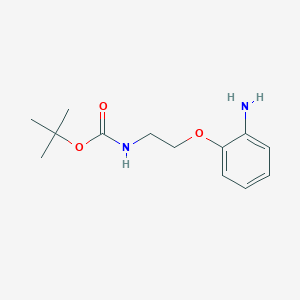

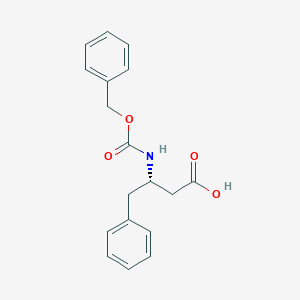

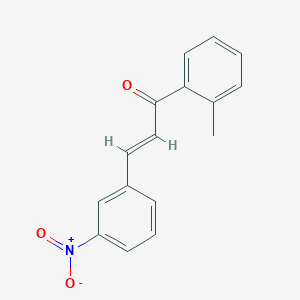

5-(Benzyloxy)nicotinaldehyde is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 . It is used in research and not for direct human use .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 213.23 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Chemical Synthesis : 5-(Benzyloxy)nicotinaldehyde has been used in the synthesis of various chemical compounds. For instance, Uhlmann et al. (1997) described its role in the synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles through directed lithiation, enabling the introduction of diverse substituents like carbon, halogen, sulfur, and silicon at specific positions in the molecule (Uhlmann et al., 1997).

Precursor to Amidine : Bolton et al. (1995) found that 5-benzyloxy-1,2,4-oxadiazoles and 1,2,4-oxadiazolin-5-ones, derivatives of this compound, are useful precursors and protecting groups for the amidine moiety (Bolton et al., 1995).

Molecular Electronic Devices : In the field of molecular electronics, Chen et al. (1999) utilized a molecule related to this compound in the active layer of an electronic device, showcasing properties like negative differential resistance and high on-off peak-to-valley ratios (Chen et al., 1999).

Development of NLO Properties : Bryndal et al. (2014) explored hydrogen-bonded complexes of 5-sulfosalicylic acid with aromatic amides, including derivatives of this compound, for their nonlinear optical (NLO) properties, indicating potential in molecular crystal development (Bryndal et al., 2014).

Biological and Medicinal Applications

Antifungal Activity : Nimbalkar et al. (2016) synthesized derivatives of this compound with significant antifungal activity against various pathogenic fungal strains, highlighting its potential in developing new antifungal drugs (Nimbalkar et al., 2016).

Anti-Tubercular Applications : Nimbalkar et al. (2018) also synthesized novel derivatives of this compound, demonstrating promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, suggesting its utility in tuberculosis treatment (Nimbalkar et al., 2018).

Apoptosis Induction in Cancer Research : Cai et al. (2006) utilized similar compounds in a phenotypic assay for identifying small molecules that induce apoptosis, an important mechanism for potential anticancer agents (Cai et al., 2006).

Tumor Oxygenation and Radiotherapy : Hou et al. (2010) discussed the effect of benzyl nicotinate, related to this compound, on tumor hypoxia and its implications for tumor oxygen-guided radiotherapy (Hou et al., 2010).

Wirkmechanismus

Target of Action

It is known to inhibit certain cytochrome p450 enzymes, specifically cyp1a2 and cyp2c19 . These enzymes play a crucial role in drug metabolism and bioactivation .

Mode of Action

Its inhibitory effect on cyp1a2 and cyp2c19 suggests that it may interfere with the metabolic processes mediated by these enzymes .

Pharmacokinetics

5-(Benzyloxy)nicotinaldehyde exhibits high gastrointestinal absorption and is permeant to the blood-brain barrier . The compound is also known to inhibit CYP1A2 and CYP2C19, which could affect its own metabolism as well as that of other drugs . Its water solubility is moderate, which could influence its bioavailability .

Result of Action

Its inhibitory effects on CYP1A2 and CYP2C19 suggest potential impacts on drug metabolism and bioactivation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, its stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, it should be kept away from fire sources, heat sources, and oxidizing agents .

Biochemische Analyse

Biochemical Properties

5-(Benzyloxy)nicotinaldehyde is involved in biochemical reactions related to NAD biosynthesis . It interacts with enzymes such as nicotinamidase, playing a role in the conversion of nicotinamide to nicotinic acid, a key step in NAD biosynthesis . The nature of these interactions involves the transfer of a hydride ion between the compound and the enzyme .

Cellular Effects

The effects of this compound on cells are primarily related to its role in NAD biosynthesis. By contributing to the production of NAD, it influences cell function, including cell signaling pathways, gene expression, and cellular metabolism . For instance, in leukemia cells, supplementation with this compound has been shown to replenish intracellular NAD levels, preventing oxidative stress, mitochondrial dysfunction, and ATP depletion .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to nicotinic acid via the action of nicotinamidase, contributing to NAD biosynthesis . This process involves binding interactions with the enzyme, leading to changes in gene expression related to NAD production .

Temporal Effects in Laboratory Settings

Given its role in NAD biosynthesis, it is likely that its effects on cellular function would be observed over time, potentially influencing the stability and long-term function of cells .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of this compound in animal models

Metabolic Pathways

This compound is involved in the NAD biosynthesis pathway . It interacts with the enzyme nicotinamidase, contributing to the conversion of nicotinamide to nicotinic acid, a key step in the production of NAD .

Subcellular Localization

Given its role in NAD biosynthesis, it is likely to be found in the cytoplasm where this process occurs

Eigenschaften

IUPAC Name |

5-phenylmethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-6-13(8-14-7-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOQOUXGEUQUCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N',N'',N'''-(Tetrafluorodiborato)bis[MU-(2,3-butanedionedioximato)]cobalt(II)](/img/structure/B3120302.png)

![2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine](/img/structure/B3120308.png)

![4-[(Azetidin-1-yl)methyl]aniline](/img/structure/B3120396.png)

![3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3120401.png)